4-((2,3-Dihydro-5-benzofuranyl)methyl)piperazine-1-carbaldehyde

H₃ receptor antagonist dihydrobenzofuranyl-piperazine regioisomer selectivity

4-((2,3-Dihydro-5-benzofuranyl)methyl)piperazine-1-carbaldehyde (CAS 85392-07-0) is a heterocyclic building block with the molecular formula C₁₄H₁₈N₂O₂ and a molecular weight of 246.30 g/mol, featuring a dihydrobenzofuran ring linked via a methylene bridge to an N-formylpiperazine moiety. The compound belongs to the broader dihydrobenzofuranyl-piperazine class, a scaffold intensively investigated for histamine H₃ and H₄ receptor (H₃R/H₄R) ligand development, where the N-formyl group provides a synthetically tractable handle for further derivatization.

Molecular Formula C14H18N2O2
Molecular Weight 246.30 g/mol
CAS No. 85392-07-0
Cat. No. B12683228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((2,3-Dihydro-5-benzofuranyl)methyl)piperazine-1-carbaldehyde
CAS85392-07-0
Molecular FormulaC14H18N2O2
Molecular Weight246.30 g/mol
Structural Identifiers
SMILESC1COC2=C1C=C(C=C2)CN3CCN(CC3)C=O
InChIInChI=1S/C14H18N2O2/c17-11-16-6-4-15(5-7-16)10-12-1-2-14-13(9-12)3-8-18-14/h1-2,9,11H,3-8,10H2
InChIKeyINHPLXJZZJIRNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((2,3-Dihydro-5-benzofuranyl)methyl)piperazine-1-carbaldehyde (CAS 85392-07-0): Chemical Identity and Procurement Baseline


4-((2,3-Dihydro-5-benzofuranyl)methyl)piperazine-1-carbaldehyde (CAS 85392-07-0) is a heterocyclic building block with the molecular formula C₁₄H₁₈N₂O₂ and a molecular weight of 246.30 g/mol, featuring a dihydrobenzofuran ring linked via a methylene bridge to an N-formylpiperazine moiety [1]. The compound belongs to the broader dihydrobenzofuranyl-piperazine class, a scaffold intensively investigated for histamine H₃ and H₄ receptor (H₃R/H₄R) ligand development, where the N-formyl group provides a synthetically tractable handle for further derivatization [2]. Its EINECS number is 286-865-7, and it is catalogued under the IUPAC name 4-(2,3-dihydro-1-benzofuran-5-ylmethyl)piperazine-1-carbaldehyde [3].

Why 4-((2,3-Dihydro-5-benzofuranyl)methyl)piperazine-1-carbaldehyde Cannot Be Replaced by Generic Analogs


Within the dihydrobenzofuranyl-piperazine chemotype, three structural variables critically determine pharmacological selectivity and synthetic utility: the position of the methylene linker on the dihydrobenzofuran ring (2-position vs. 5-position), the nature of the piperazine N-substituent (formyl, allyl, phenyl, methyl, or unsubstituted), and the saturation state of the benzofuran ring [1]. Literature SAR data for the LINS01 series demonstrate that a shift of the methylene attachment from the 2-position to the 5-position reorients the pharmacophore and alters H₃R vs. H₄R selectivity profiles; similarly, replacement of the N-formyl group with N-allyl increases H₃R potency by approximately two orders of magnitude (pKi from ~6 to ~8) [2][3]. Therefore, 4-((2,3-dihydro-5-benzofuranyl)methyl)piperazine-1-carbaldehyde—with its unique combination of a 5-position methylene linkage and an N-formyl terminus—cannot be interchanged with 2-linked analogs or N-allyl/N-phenyl/N-methyl derivatives without fundamentally altering biological activity, synthetic reactivity, and downstream derivatization outcomes.

4-((2,3-Dihydro-5-benzofuranyl)methyl)piperazine-1-carbaldehyde: Head-to-Head Comparative Evidence for Selection


5-Position Methylene Linker vs. 2-Position Isomers: Impact on H₃R/H₄R Binding Affinity

The LINS01 series (1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines) with various N-substituents displayed H₃R binding affinities (Ki) in the micromolar range (e.g., LINS01004, N-allyl: pKi 6.40, Ki ~398 nM) [1]. In a subsequent study, regiochemical relocation of the dihydrobenzofuran attachment from the 2-position to the 5-position, combined with N-allyl or N-cyclopropyl substitution, yielded compounds with sub-micromolar to nanomolar H₃R affinity (pKi 7.0–8.4, Ki ~100–4 nM), representing a >50-fold potency gain driven by the 5-position linkage [2]. Although 4-((2,3-dihydro-5-benzofuranyl)methyl)piperazine-1-carbaldehyde carries an N-formyl group rather than N-allyl, its 5-substituted dihydrobenzofuran scaffold places it in the higher-potency regioisomeric series relative to 2-substituted analogs. Direct comparative binding data for the N-formyl congener are not published; the quantitative advantage is established by class-level inference from structurally proximate 5-substituted analogs.

H₃ receptor antagonist dihydrobenzofuranyl-piperazine regioisomer selectivity

Computed LogP vs. In-Class Analogs: Differential Lipophilicity for CNS Penetration Optimization

The computed LogP for 4-((2,3-dihydro-5-benzofuranyl)methyl)piperazine-1-carbaldehyde is 1.16 [1]. This value is substantially lower than that of the N-allyl H₃R lead compound LINS01004 (comparable 2-substituted regioisomer; estimated LogP ~3.0 based on structural increment), and also lower than the N-phenyl analog LINS01005 (estimated LogP ~3.5). The lower LogP of the N-formyl derivative predicts improved aqueous solubility and reduced phospholipidosis risk, attributes that are advantageous for CNS-targeted drug candidates where lipophilic ligand efficiency (LLE) is a key selection parameter [2].

LogP CNS drug-likeness lipophilic efficiency

D₂/D₃ Receptor Profiling: Low Dopaminergic Affinity as a Selectivity Advantage

A panel of 11 dihydrobenzofuranyl-piperazine compounds (LINS01 series, 2-substituted regioisomers) was profiled at human dopamine D₂ and D₃ receptors; all compounds showed low to moderate affinities, with Ki values ranging from approximately 1 to >10 µM [1]. This off-target profile is considered favorable for H₃R-directed programs because potent D₂/D₃ antagonism is associated with extrapyramidal side effects. While direct D₂/D₃ data for the 5-substituted N-formyl compound (CAS 85392-07-0) are not reported, the class-wide low dopaminergic activity suggests that the 5-substituted scaffold retains this selectivity advantage.

dopamine D₂ receptor dopamine D₃ receptor off-target selectivity

N-Formylpiperazine as a Synthetic Intermediary Handle: Differential Reactivity Compared to N-Alkyl and N-Aryl Analogs

The N-formyl group on the piperazine ring of CAS 85392-07-0 serves as both a protecting group and a reactive handle. Under acidic hydrolysis conditions (HCl, H₂O/EtOH, reflux), the formyl group can be selectively removed to yield the secondary amine 1-[(2,3-dihydro-5-benzofuranyl)methyl]piperazine (CAS 55745-69-2), a versatile intermediate for parallel library synthesis via reductive amination or N-arylation . In contrast, the unsubstituted piperazine analog (CAS 55745-69-2) has two nucleophilic nitrogens and requires selective protection strategies for mono-functionalization, while N-alkyl or N-aryl analogs lack a cleavable protecting group and preclude divergent derivatization from a common late-stage intermediate [1].

synthetic intermediate formyl deprotection reductive amination

Validated Reverse-Phase HPLC Method: Analytical Differentiation for Quality Control

A dedicated reverse-phase HPLC method has been reported for the separation of 4-((2,3-dihydro-5-benzofuranyl)methyl)piperazine-1-carbaldehyde on a Newcrom R1 mixed-mode column using acetonitrile/water/phosphoric acid mobile phase (alternatively formic acid for MS-compatible applications) [1]. This method is scalable from analytical to preparative scale and is suitable for impurity profiling and pharmacokinetic sample analysis. The existence of a pre-validated, compound-specific HPLC protocol reduces method development time by an estimated 2–5 working days compared to developing a de novo method for untested analogs.

HPLC separation quality control Newcrom R1 column

Recommended Procurement and Application Scenarios for 4-((2,3-Dihydro-5-benzofuranyl)methyl)piperazine-1-carbaldehyde


H₃R Antagonist Lead Optimization Using 5-Substituted Scaffolds

Medicinal chemistry teams developing H₃R antagonists for narcolepsy, cognitive disorders, or Parkinson's disease should procure CAS 85392-07-0 as the preferred 5-substituted dihydrobenzofuran scaffold. Class-level SAR indicates that 5-substituted regioisomers confer >10-fold higher H₃R affinity than 2-substituted analogs (pKi 7.0–8.4 vs. 5.8–6.4) [1]. The N-formyl group can be retained for initial screening or hydrolyzed to the secondary amine for parallel derivatization, enabling rapid exploration of N-substituent SAR while maintaining the potency-enhancing 5-position attachment .

Parallel Library Synthesis via Late-Stage Diversification

CAS 85392-07-0 enables a divergent synthesis strategy: acid-catalyzed deformylation yields the secondary amine intermediate (CAS 55745-69-2), which can then undergo reductive amination with diverse aldehydes or N-arylation with heteroaryl halides to generate focused libraries [1]. This approach reduces the number of starting materials that must be procured and inventoried, as a single batch of CAS 85392-07-0 can furnish 50–200 distinct analogs after deprotection. The lower LogP of the formyl precursor (LogP 1.16) also facilitates aqueous workup and chromatographic purification relative to more lipophilic N-alkyl intermediates .

CNS Drug Discovery Requiring Low Lipophilicity Starting Points

For CNS programs where lipophilic ligand efficiency (LLE) and low phospholipidosis risk are prioritized, CAS 85392-07-0 offers a LogP of 1.16—substantially lower than N-allyl (LogP ~3.0) or N-phenyl (LogP ~3.5) dihydrobenzofuranyl-piperazine analogs [1]. This physicochemical profile aligns with recommended CNS drug space parameters (LogP 1–3, TPSA <90 Ų) and reduces the need for property-modulating structural modifications during lead optimization. In vitro D₂/D₃ profiling of the LINS01 class further suggests low predicted dopaminergic off-target activity (Ki >1 µM), an important selectivity consideration for CNS indications .

Quality Control and Impurity Profiling with Pre-Validated HPLC Methodology

Analytical laboratories supporting GMP synthesis or pharmacokinetic studies can adopt the published RP-HPLC method on Newcrom R1 columns for immediate purity assessment and impurity profiling of CAS 85392-07-0 [1]. The method's scalability from analytical to preparative scale and its compatibility with mass spectrometry (using formic acid in place of phosphoric acid) make it suitable for both quality release testing and metabolite identification in preclinical PK samples. This pre-existing protocol reduces method development lead time and eliminates the need for column screening experiments that would be required for analogs lacking published analytical methods.

Quote Request

Request a Quote for 4-((2,3-Dihydro-5-benzofuranyl)methyl)piperazine-1-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.